![molecular formula C16H17N3S3 B2940591 3-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraene CAS No. 690642-52-5](/img/structure/B2940591.png)
3-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds .
Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole compounds are known to undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Scientific Research Applications
Medicinal Chemistry Applications
Sulfur-containing heterocycles, such as those with thiazole units, are prominent in drug design due to their biologically active properties. For instance, compounds featuring thiazole and sulfanyl groups have been explored for their potential in creating new pharmaceuticals. The interaction of thiazole derivatives with various biological targets showcases their versatility in addressing a wide range of therapeutic areas, including antibacterial, antifungal, and anticancer activities (Quan, Daniels, & Kumler, 1954). The synthesis and modification of such compounds allow for the exploration of novel treatments and contribute to the advancement of medicinal chemistry.
Materials Science and Supramolecular Chemistry
The structural versatility of thiazole-containing compounds extends to materials science, where their ability to form complex structures is highly valued. For example, metal-organic frameworks (MOFs) and supramolecules incorporating thiazole units have been developed for various applications, including catalysis, gas storage, and separation technologies. The flexibility and conformational dynamics of these ligands enable the construction of intricate architectures with desirable properties (Dai et al., 2010). Such research underscores the potential of thiazole derivatives in designing advanced materials with specific functionalities.
Catalysis
Sulfur and thiazole functionalities play a significant role in catalysis, where they contribute to the development of efficient and selective catalysts. The incorporation of these groups into catalysts can enhance their performance in various chemical reactions. For example, sulfur-containing compounds have been utilized as catalysts in the synthesis of heterocyclic compounds, showcasing their ability to facilitate complex chemical transformations with high efficiency (Tayebi et al., 2011). This research avenue continues to expand, offering new opportunities for the development of catalytic processes that are more sustainable and environmentally friendly.
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S3/c1-10-19-11(7-20-10)8-21-15-14-12-5-3-2-4-6-13(12)22-16(14)18-9-17-15/h7,9H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXYNJKGVSTXDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NC=NC3=C2C4=C(S3)CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

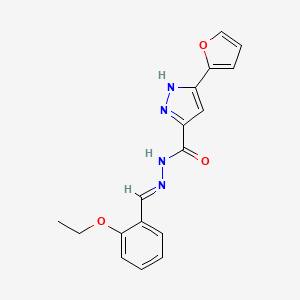
![2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione](/img/structure/B2940510.png)
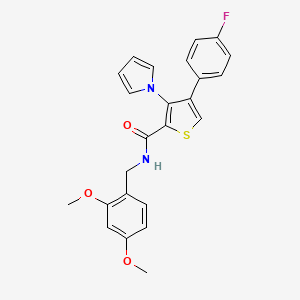
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2940513.png)
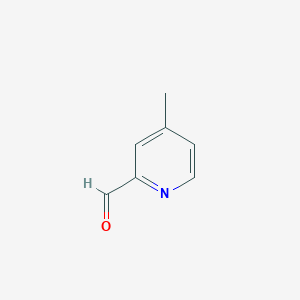
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2940515.png)
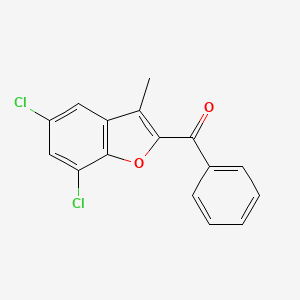
![2-[(2,4-Dichlorobenzyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B2940520.png)
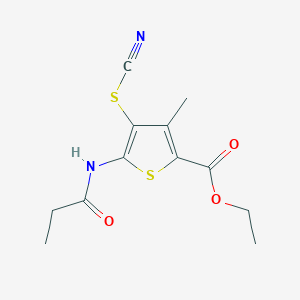
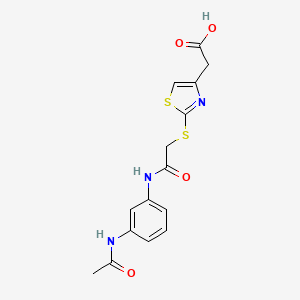
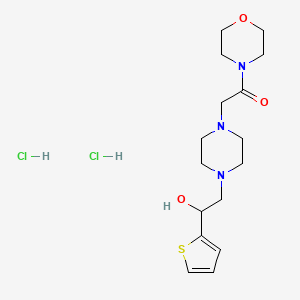
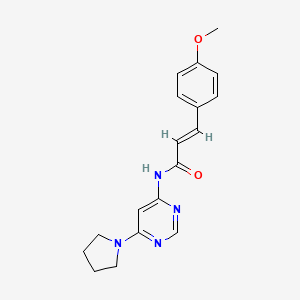
![2,3-dimethoxy-5,6,17,17a-tetrahydro-8H-[1,3]benzimidazo[2'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-8-one](/img/structure/B2940529.png)
![3-[(3-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol](/img/structure/B2940531.png)